molecular formula C11H15ClN4O3S B4674998 N~4~-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~4~,3,5-TRIMETHYL-4-ISOXAZOLESULFONAMIDE

N~4~-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~4~,3,5-TRIMETHYL-4-ISOXAZOLESULFONAMIDE

Cat. No.: B4674998
M. Wt: 318.78 g/mol
InChI Key: CAZDBJDVECWMQD-UHFFFAOYSA-N
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Description

N~4~-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~4~,3,5-TRIMETHYL-4-ISOXAZOLESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of both pyrazole and isoxazole rings in its structure makes it a unique compound with potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~4~,3,5-TRIMETHYL-4-ISOXAZOLESULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrazole and isoxazole intermediates. The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-diketone, while the isoxazole ring can be formed via the reaction of hydroxylamine with a β-keto ester . The final step involves the sulfonation of the isoxazole ring with a suitable sulfonyl chloride reagent under basic conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N~4~-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~4~,3,5-TRIMETHYL-4-ISOXAZOLESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted sulfonamides .

Mechanism of Action

The mechanism of action of N4-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~4~,3,5-TRIMETHYL-4-ISOXAZOLESULFONAMIDE involves the inhibition of key enzymes in microbial cells. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, an essential nutrient for microbial growth . This leads to the inhibition of cell division and ultimately the death of the microorganism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~4~,3,5-TRIMETHYL-4-ISOXAZOLESULFONAMIDE stands out due to its unique combination of pyrazole and isoxazole rings, which confer distinct chemical and biological properties. This structural uniqueness enhances its potential as a versatile compound in various scientific and industrial applications .

Properties

IUPAC Name

N-[(4-chloro-2-methylpyrazol-3-yl)methyl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN4O3S/c1-7-11(8(2)19-14-7)20(17,18)15(3)6-10-9(12)5-13-16(10)4/h5H,6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAZDBJDVECWMQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N(C)CC2=C(C=NN2C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~4~-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~4~,3,5-TRIMETHYL-4-ISOXAZOLESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N~4~-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~4~,3,5-TRIMETHYL-4-ISOXAZOLESULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N~4~-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~4~,3,5-TRIMETHYL-4-ISOXAZOLESULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N~4~-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~4~,3,5-TRIMETHYL-4-ISOXAZOLESULFONAMIDE
Reactant of Route 5
N~4~-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~4~,3,5-TRIMETHYL-4-ISOXAZOLESULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N~4~-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~4~,3,5-TRIMETHYL-4-ISOXAZOLESULFONAMIDE

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